N-Boc-3-bromo-L-alanine Methyl Ester

Catalog No.
S3397766
CAS No.
175844-11-8
M.F
C9H16BrNO4
M. Wt
282.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-3-bromo-L-alanine Methyl Ester

CAS Number

175844-11-8

Product Name

N-Boc-3-bromo-L-alanine Methyl Ester

IUPAC Name

methyl (2R)-3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Molecular Formula

C9H16BrNO4

Molecular Weight

282.13 g/mol

InChI

InChI=1S/C9H16BrNO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1

InChI Key

ODLDPRMMKCMNMD-LURJTMIESA-N

SMILES

CC(C)(C)OC(=O)NC(CBr)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CBr)C(=O)OC

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CBr)C(=O)OC

N-Boc-3-bromo-L-alanine Methyl Ester is a chemical compound with the molecular formula C9H16BrNO4C_9H_{16}BrNO_4 and a molecular weight of 282.13 g/mol. It is categorized as a protected amino acid derivative, specifically an ester of L-alanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and a bromine atom is substituted at the third carbon position of the alanine backbone. This compound is notable for its utility in organic synthesis, particularly in peptide chemistry and drug development.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new amino acid derivatives.
  • Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), yielding 3-bromo-L-alanine.
  • Ester Hydrolysis: The methyl ester can undergo hydrolysis to produce the corresponding carboxylic acid, 3-bromo-L-alanine, and methanol.

Common Reagents and Conditions

  • Substitution: Nucleophiles (amines or thiols) in the presence of bases like sodium hydride (NaH).
  • Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
  • Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

  • From substitution reactions, new amino acid derivatives are formed.
  • Deprotection yields 3-bromo-L-alanine.
  • Hydrolysis results in 3-bromo-L-alanine and methanol.

While specific biological activity data for N-Boc-3-bromo-L-alanine Methyl Ester is limited, its derivatives are often explored for their potential roles in drug design and development. The compound's structure allows it to act as a precursor for biologically active molecules, particularly those targeting specific enzymes or receptors.

The synthesis of N-Boc-3-bromo-L-alanine Methyl Ester typically involves several key steps:

  • Protection: The amino group of L-alanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
  • Bromination: The protected amino acid undergoes bromination using a brominating agent like N-bromosuccinimide (NBS).
  • Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of an acid catalyst, such as sulfuric acid.

N-Boc-3-bromo-L-alanine Methyl Ester finds applications primarily in:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides and peptidomimetics.
  • Drug Development: It is utilized in developing pharmaceutical compounds that target various biological pathways.
  • Bioconjugation: Employed for modifying biomolecules for imaging and diagnostic purposes.

Several compounds share structural similarities with N-Boc-3-bromo-L-alanine Methyl Ester:

Compound NameKey Features
N-Boc-3-iodo-L-alanine Methyl EsterContains iodine instead of bromine; similar reactivity but different substitution patterns.
N-Boc-L-alanine Methyl EsterLacks the halogen substitution; less reactive in nucleophilic substitution reactions.
N-Boc-2-bromo-L-alanine Methyl EsterBromine at the second carbon; different reactivity profile compared to the third position.

Uniqueness

N-Boc-3-bromo-L-alanine Methyl Ester's uniqueness lies in its bromine atom, which provides a highly reactive site for further chemical modifications. This characteristic makes it particularly valuable in synthesizing complex molecules and developing novel pharmaceuticals. Its ability to participate in diverse

XLogP3

1.6

Sequence

X

Dates

Last modified: 08-19-2023

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